L-2,4-Diaminobutyric acid dihydrochloride
Description
Overview of L-2,4-Diaminobutyric Acid within Non-Proteinogenic Amino Acid Research
L-2,4-Diaminobutyric acid is a key subject within the study of non-proteinogenic amino acids due to its natural occurrence and notable biological effects. It is structurally similar to proteinogenic amino acids but possesses a unique side chain with an additional amino group. This structural feature is central to its chemical reactivity and biological functions. nih.gov
The compound is recognized as a neurotoxin and is naturally present in certain legumes of the Lathyrus genus, such as the grass pea (Lathyrus sativus). tandfonline.comwikipedia.org Consumption of these legumes in large quantities can lead to a neurodegenerative disease known as neurolathyrism, characterized by spastic paralysis of the lower limbs. wikipedia.org This has been a primary driver for research into the compound's mechanisms of toxicity.
Beyond its neurotoxic properties, L-DABA is also investigated for its role as an inhibitor of enzymes such as GABA transaminase, which leads to an increase in the levels of the neurotransmitter GABA in the brain. wikipedia.org This has opened avenues for its potential application in neuroscience research. Furthermore, it serves as a precursor and a building block in the synthesis of other molecules, including pharmaceuticals and the compatible solute ectoine. google.comgoogle.com
Historical Context of L-2,4-Diaminobutyric Acid Research
The history of L-2,4-Diaminobutyric acid research is intrinsically linked to the study of neurolathyrism, a disease documented since ancient times in regions where Lathyrus species are a dietary staple, particularly during times of famine. wikipedia.org The initial focus of research, starting in the mid-20th century, was to identify the toxic agent responsible for this debilitating condition. tandfonline.com
Early synthetic routes to produce 2,4-diaminobutyric acid were developed to enable further toxicological and biochemical studies. For instance, various methods were explored, including synthesis from glutamic acid and N-acetylglutamine, though often with low yields. oregonstate.edu A significant step forward was the resolution of racemic 2,4-diaminobutyric acid into its L- and D-enantiomers, which allowed for the specific investigation of the biological effects of the L-isomer found in nature. oregonstate.edu
Research in the 1960s further solidified the understanding of L-DABA's biosynthesis in Lathyrus sylvestris from precursors like L-homoserine and DL-aspartic acid. nih.gov These foundational studies established the compound as a key player in the pathology of neurolathyrism and paved the way for more detailed mechanistic investigations into its neurotoxicity. nih.govnih.gov
Contemporary Significance and Emerging Research Trajectories for L-2,4-Diaminobutyric Acid
In recent years, the scientific interest in L-2,4-Diaminobutyric acid has expanded beyond its toxicological profile. Current research explores its potential in various biomedical and biotechnological applications. One significant area of investigation is its potential as an anti-cancer agent. Studies have shown that L-DABA can induce lysis in human malignant glioma cells and inhibit the growth of fibrosarcoma cells. google.comgoogle.com There is also interest in using it as a component in the synthesis of derivatives of anticancer drugs like daunomycin to potentially enhance their efficacy and safety. google.com
Emerging research has also highlighted the role of L-DABA in microbial and ecological contexts. For example, recent studies have suggested that the production of 2,4-diaminobutyric acid by the diatom Thalassiosira pseudonana may serve as a defense mechanism. researchgate.net Furthermore, the compound is a key component in the biosynthesis of the antiviral agent γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus, with recent research characterizing the enzymes involved in this process. frontiersin.org
The unique chemical structure of L-DABA continues to make it a valuable tool in analytical and synthetic chemistry. It is used as a reagent for the differentiation of other amino acids in complex samples and in the quantification of neurotoxins in seafood. sigmaaldrich.comsigmaaldrich.com Moreover, its role as a non-canonical amino acid makes it a valuable building block in peptide synthesis to create novel peptides with specific biological activities. sigmaaldrich.com The study of amino acid metabolism's role in neurodegenerative diseases remains a significant field, with non-proteinogenic amino acids like L-DABA offering insights into disease mechanisms. accscience.comresearchgate.net
Chemical and Physical Properties of L-2,4-Diaminobutyric Acid and its Dihydrochloride Salt
| Property | L-2,4-Diaminobutyric Acid | L-2,4-Diaminobutyric Acid Dihydrochloride |
| Chemical Formula | C4H10N2O2 | NH2CH2CH2CH(NH2)COOH · 2HCl |
| Molar Mass | 118.13 g/mol nih.gov | 191.06 g/mol sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 305-62-4 | 1883-09-6 sigmaaldrich.comsigmaaldrich.com |
| Appearance | Solid | White to almost white powder or crystal |
| Melting Point | Not specified | 197-200 °C (decomposes) sigmaaldrich.com |
| Solubility | Not specified | Soluble in water (0.5 g/10 mL) sigmaaldrich.com |
| Optical Activity | Not specified | [α]20/D +14.5±1.5°, c = 3.67% in H2O sigmaaldrich.com |
Key Research Findings on L-2,4-Diaminobutyric Acid
| Research Area | Key Findings | Relevant Compound(s) |
| Neurolathyrism | Identified as a neurotoxin in Lathyrus species responsible for neurolathyrism. tandfonline.comwikipedia.org | L-2,4-Diaminobutyric acid |
| Neurotoxicity Mechanism | Acts as a competitive inhibitor of ornithine carbamoyltransferase, leading to chronic ammonia (B1221849) toxicity. nih.govnih.gov It is also a GABA transaminase inhibitor. wikipedia.org | L-2,4-Diaminobutyric acid |
| Antitumor Activity | Demonstrates a lytic effect on human malignant glioma cells and inhibits fibrosarcoma cell growth. google.comgoogle.com | L-2,4-Diaminobutyric acid |
| Biosynthesis | Synthesized in Lathyrus sylvestris from L-homoserine and DL-aspartic acid. nih.gov | L-2,4-Diaminobutyric acid, L-homoserine, DL-aspartic acid |
| Peptide Synthesis | Used as a non-canonical amino acid building block in the synthesis of novel peptides. sigmaaldrich.com | This compound |
| Analytical Chemistry | Employed as a reagent to differentiate β-N-methylamino-L-alanine from other diamino acids. sigmaaldrich.comsigmaaldrich.com | This compound, β-N-methylamino-L-alanine |
| Microbial Defense | Produced by the diatom Thalassiosira pseudonana, potentially as a defense mechanism. researchgate.net | 2,4-diaminobutyric acid |
| Antiviral Precursor | A precursor in the biosynthesis of the antiviral γ-poly-D-2,4-diaminobutyric acid. frontiersin.org | D-2,4-diaminobutyric acid |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2,4-diaminobutanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.2ClH/c5-2-1-3(6)4(7)8;;/h3H,1-2,5-6H2,(H,7,8);2*1H/t3-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAAWCHIBBNLOJ-QTNFYWBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](C(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801046108 | |
| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883-09-6 | |
| Record name | (2S)-2,4-Diaminobutanoic acid dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801046108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2,4-diaminobutyric acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.948 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Pathways of L 2,4 Diaminobutyric Acid
Enzymatic Pathways for L-2,4-Diaminobutyric Acid Synthesis
The enzymatic production of L-2,4-diaminobutyric acid is characterized by a series of specific catalytic reactions. These pathways are crucial for the generation of DABA for its various physiological roles.
A key enzyme in the biosynthesis of L-2,4-diaminobutyric acid is L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT), also known as diaminobutyrate-2-oxoglutarate transaminase (EctB). This enzyme catalyzes the reversible transfer of an amino group from L-glutamate to L-aspartate β-semialdehyde, yielding L-2,4-diaminobutyrate and 2-oxoglutarate. In some organisms, such as Acinetobacter baumannii, this enzyme is a critical component of the 1,3-diaminopropane (B46017) production pathway. The gene encoding DABA AT, often designated as dat or ectB, has been identified and characterized in several bacteria. The enzyme belongs to subgroup II of the aminotransferases and its activity is essential for the production of DABA from primary metabolites.
L-2,4-diaminobutyric acid can be further metabolized through decarboxylation to form 1,3-diaminopropane, a polyamine. This reaction is catalyzed by the enzyme L-2,4-diaminobutyric acid decarboxylase (DABA decarboxylase). This enzyme has been identified and characterized in various bacteria, including Enterobacter aerogenes, Vibrio species, and Acinetobacter calcoaceticus. The activity of DABA decarboxylase is dependent on pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. In Enterobacter aerogenes, the enzyme exhibits an optimal pH between 7.75 and 8.0 and has a K_m value of 0.32 mM for L-DABA. Similarly, in Vibrio alginolyticus, the optimal pH is between 8.0 and 8.5, with a K_m value of 0.13 mM for L-DABA. This pathway represents a significant route for the catabolism of L-2,4-diaminobutyric acid and the production of 1,3-diaminopropane in these microorganisms.
Table 1: Properties of L-2,4-Diaminobutyric Acid Decarboxylase in Different Bacteria
| Feature | Enterobacter aerogenes | Vibrio alginolyticus | Acinetobacter calcoaceticus |
|---|---|---|---|
| Optimal pH | 7.75 - 8.0 | 8.0 - 8.5 | Not specified |
| K_m for L-DABA | 0.32 mM | 0.13 mM | Not specified |
| Cofactor | Pyridoxal 5'-phosphate | Pyridoxal 5'-phosphate | Pyridoxal phosphate |
| Activator | Mg²⁺ and dithiothreitol | Mg²⁺ | Mg²⁺ |
L-2,4-diaminobutyric acid is a crucial structural component of polymyxin (B74138) antibiotics, such as polymyxin E (colistin). The biosynthesis of these antibiotics involves the activation of their constituent amino acids, including DABA, by a multienzyme thiotemplate mechanism. An L-2,4-diaminobutyric acid activating enzyme has been identified in Aerobacillus polyaerogenes, a producer of polymyxin E1 and E2. This enzyme activates not only L-2,4-diaminobutyric acid but also L-leucine and L-threonine, the other amino acid components of polymyxin E. The activated amino acids are bound to the enzyme as thioesters, which is a characteristic feature of non-ribosomal peptide synthesis. Further studies have shown that an enzyme fraction from the same organism catalyzes the acylation of the enzyme-bound L-2,4-diaminobutyric acid with an octanoyl group, forming an octanoyldiaminobutyric acid thioester. This acylated intermediate is believed to be the initiation complex in the biosynthesis of polymyxin E.
Precursor Molecules and Metabolic Flux Analysis in L-2,4-Diaminobutyric Acid Biosynthesis
The biosynthesis of L-2,4-diaminobutyric acid relies on the availability of specific precursor molecules derived from central metabolic pathways.
Studies have demonstrated that L-aspartate and L-homoserine serve as precursors for the biosynthesis of L-2,4-diaminobutyric acid in organisms like the plant Lathyrus sylvestris. While not a direct biosynthetic precursor in living organisms, gamma-butyrolactone has been utilized in the chemical synthesis of 2,4-diaminobutyric acid, highlighting a potential synthetic route. There is currently no direct scientific evidence to suggest that O-acetyl-L-serine is a precursor for the biosynthesis of L-2,4-diaminobutyric acid. O-acetyl-L-serine is, however, a known intermediate in the biosynthesis of cysteine in bacteria and plants.
Detailed metabolic flux analysis (MFA) specifically for the L-2,4-diaminobutyric acid biosynthetic pathway is limited in the current scientific literature. While MFA is a powerful technique for quantifying the flow of metabolites through a metabolic network, its application to this particular pathway has not been extensively reported.
Regulation of L-2,4-Diaminobutyric Acid Biosynthesis and Catabolism
The production and breakdown of L-2,4-diaminobutyric acid are subject to regulatory mechanisms to meet the physiological needs of the organism.
The biosynthesis of ectoine, a compatible solute for which DABA is an intermediate, is known to be osmotically regulated. This suggests that the synthesis of DABA, as part of this pathway, is also controlled by the osmotic stress experienced by the cell. Furthermore, in some organisms like the diatom Thalassiosira pseudonana, the production of DABA has been observed to be a defense mechanism against predators.
The primary catabolic pathway for L-2,4-diaminobutyric acid in many bacteria is its decarboxylation to 1,3-diaminopropane, as catalyzed by DABA decarboxylase. In terms of other metabolic effects, L-2,4-diaminobutyric acid has been shown to competitively inhibit ornithine carbamoyltransferase in rat liver homogenates. This inhibition
Biological Functions and Physiological Roles of L 2,4 Diaminobutyric Acid
Role of L-2,4-Diaminobutyric Acid in Microbial Metabolism
L-2,4-diaminobutyric acid is a crucial metabolic intermediate in several bacteria, often serving as a precursor to other essential molecules. Its metabolic fate varies among different microbial species, highlighting the diverse adaptive strategies employed by these organisms.
In several bacterial species, including members of the genera Vibrio, Enterobacter, and Acinetobacter, L-2,4-diaminobutyric acid is a direct precursor to 1,3-diaminopropane (B46017) (DAP). This conversion is catalyzed by the enzyme L-2,4-diaminobutyrate decarboxylase (DABA DC), a pyridoxal (B1214274) 5'-phosphate-dependent enzyme. nih.govelsevierpure.comnih.gov
Vibrio : In Vibrio alginolyticus, DABA is decarboxylated to yield DAP. elsevierpure.comnih.gov The enzyme responsible for this reaction has been purified and characterized, revealing its high specificity for L-DABA. nih.gov The production of DAP in Vibrio species is significant as DAP can be a precursor for the synthesis of norspermidine, a polyamine present in these bacteria. nih.gov
Enterobacter aerogenes : This bacterium also possesses a novel L-2,4-diaminobutyric acid decarboxylase activity that forms 1,3-diaminopropane from L-DABA. nih.govoup.com Supplementing the growth medium with L-DABA leads to an increased production of DAP. nih.govoup.com The enzyme from E. aerogenes has been purified and shown to be highly specific for L-DABA, with optimal activity at a pH of 7.75-8.0. nih.govoup.com
Acinetobacter baumannii : In Acinetobacter baumannii, L-2,4-diaminobutyric acid is part of a pathway that produces 1,3-diaminopropane. nih.govnih.gov The synthesis involves the enzyme L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase (DABA AT), which catalyzes the reversible reaction between L-2,4-diaminobutyric acid and 2-ketoglutaric acid to form L-glutamic acid and L-aspartic β-semialdehyde. nih.govnih.gov This indicates that DABA is a key intermediate in the synthesis of the only diamine found in this genus. nih.gov
Streptomyces albidoflavus : L-2,4-diaminobutyric acid has been reported in Streptomyces albidoflavus. nih.gov In a related actinobacterium, Streptoalloteichus hindustanus, a pyridoxal 5'-phosphate (PLP)-independent L-2,4-diaminobutyric acid racemase, PddB, has been identified. frontiersin.orgnih.gov This enzyme is involved in the biosynthesis of γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), an antiviral compound. frontiersin.orgnih.gov PddB catalyzes the stereoinversion of L-DABA to D-DABA, which is the precursor for the synthesis of the D-amino acid homopolymer. frontiersin.orgnih.gov
Table 1: Role of L-2,4-Diaminobutyric Acid in Microbial Metabolism
| Microorganism | Metabolic Role of L-2,4-Diaminobutyric Acid | Key Enzyme(s) | End Product(s) |
|---|---|---|---|
| Vibrio alginolyticus | Precursor to 1,3-diaminopropane | L-2,4-diaminobutyrate decarboxylase | 1,3-diaminopropane, Norspermidine |
| Enterobacter aerogenes | Precursor to 1,3-diaminopropane | L-2,4-diaminobutyrate decarboxylase | 1,3-diaminopropane |
| Acinetobacter baumannii | Intermediate in 1,3-diaminopropane synthesis | L-2,4-diaminobutyrate:2-ketoglutarate 4-aminotransferase | 1,3-diaminopropane |
| Streptoalloteichus hindustanus | Precursor to D-2,4-diaminobutyric acid for poly-D-Dab synthesis | L-2,4-diaminobutyric acid racemase (PddB) | γ-poly-D-2,4-diaminobutyric acid |
Involvement of L-2,4-Diaminobutyric Acid in Plant Metabolism
L-2,4-diaminobutyric acid is also found in the plant kingdom, where it plays distinct roles in metabolism and potentially in defense mechanisms.
Lathyrus species : In Lathyrus sylvestris, L-2,4-diaminobutyric acid is synthesized from L-[3H]homoserine and DL-[1-14C]aspartic acid. nih.govacs.org Studies on the intracellular localization of DABA in the leaves of Lathyrus sylvestris have shown that a significant portion, at least 75%, is stored in the vacuoles of mesophyll cells, with about 15% found in the chloroplasts. nih.gov This distribution suggests that DABA may be synthesized in the chloroplasts and subsequently transported to the vacuoles for storage. nih.gov The accumulation of this non-protein amino acid in high concentrations is a characteristic feature of many Lathyrus species.
Euphorbia pulcherrima : The latex of the poinsettia, Euphorbia pulcherrima, was the first source from which Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA), a derivative of DABA, was discovered. mdpi.com This compound is the immediate precursor to ectoine, highlighting the presence of a pathway involving DABA in this plant species. mdpi.com
L-2,4-Diaminobutyric Acid as a Compatible Solute Precursor
One of the most significant roles of L-2,4-diaminobutyric acid in microorganisms is its function as a key intermediate in the biosynthesis of ectoines, a class of compatible solutes. Compatible solutes are small organic molecules that accumulate in high concentrations in the cytoplasm of cells to provide protection against osmotic stress. mdpi.comtum.de
The biosynthesis of ectoine begins with aspartate-β-semialdehyde, an intermediate in amino acid metabolism. researchgate.netnih.gov A three-step enzymatic reaction converts this precursor into ectoine. researchgate.nettypology.com
Formation of L-2,4-diaminobutyric acid : L-aspartate-β-semialdehyde is transaminated by L-2,4-diaminobutyrate transaminase (EctB) to form L-2,4-diaminobutyric acid. researchgate.netnih.gov
Acetylation of L-2,4-diaminobutyric acid : The enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) catalyzes the transfer of an acetyl group from acetyl-CoA to the γ-amino group of L-2,4-diaminobutyric acid, forming Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA). researchgate.netnih.govnih.gov
Cyclization to Ectoine : Finally, ectoine synthase (EctC) catalyzes the cyclic condensation of Nγ-acetyl-L-2,4-diaminobutyric acid, resulting in the formation of ectoine. researchgate.netnih.gov
This pathway is crucial for the survival of many halophilic and halotolerant bacteria in high-salt environments. typology.comtandfonline.com The accumulation of ectoine allows these organisms to maintain osmotic balance and protect cellular structures from denaturation. mdpi.com
Table 2: Ectoine Biosynthesis Pathway from L-Aspartate-β-semialdehyde
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | L-Aspartate-β-semialdehyde | L-2,4-diaminobutyrate transaminase (EctB) | L-2,4-diaminobutyric acid |
| 2 | L-2,4-diaminobutyric acid | L-2,4-diaminobutyrate acetyltransferase (EctA) | Nγ-acetyl-L-2,4-diaminobutyric acid |
| 3 | Nγ-acetyl-L-2,4-diaminobutyric acid | Ectoine synthase (EctC) | Ectoine |
Interactions of L-2,4-Diaminobutyric Acid with Broader Biological Systems
Beyond its roles in microbial and plant metabolism, L-2,4-diaminobutyric acid can interact with other biological systems, exhibiting neuroactive and cytotoxic properties.
Neuroactivity : L-2,4-diaminobutyric acid acts as an inhibitor of GABA transaminase, the enzyme responsible for the degradation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org By inhibiting this enzyme, DABA leads to an increase in GABA levels in the brain. wikipedia.org It also functions as a GABA reuptake inhibitor, further potentiating GABAergic neurotransmission. wikipedia.org However, DABA is also known to be a neurotoxin. wikipedia.org
Antitumour Effects : Research has shown that L-2,4-diaminobutyric acid can have unique antitumour effects on cultured hepatoma cells. nih.gov Incubation of hepatoma cells with L-DABA resulted in irreversible cell damage in a dose- and time-dependent manner. nih.gov This cytotoxic effect is believed to be due to a massive and uncontrolled uptake of DABA by the tumor cells, leading to an energy crisis as the cells attempt to restore the sodium gradient. nih.gov
Defense Mechanism in Diatoms : In the diatom Thalassiosira pseudonana, the production of 2,4-diaminobutyric acid appears to be regulated by the presence of predators and competitors, suggesting a role as a defense mechanism.
Neurobiological Research on L 2,4 Diaminobutyric Acid
Neurotoxicity Mechanisms of L-2,4-Diaminobutyric Acid
The neurotoxic effects of L-2,4-diaminobutyric acid are attributed to several interconnected mechanisms, ranging from interference with neurotransmitter systems to disruption of essential metabolic processes. These pathways collectively contribute to the observed neurological symptoms following exposure, such as hyperirritability, tremors, and convulsions. nih.gov
While direct studies on L-DABA's interaction with glutamate (B1630785) receptors are not extensively detailed in the available literature, the excitotoxicity hypothesis provides a plausible framework for its neurotoxic effects. Excitotoxicity is a pathological process where excessive activation of excitatory amino acid receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by neurotransmitters like glutamate, leads to neuronal damage and death. nih.govembopress.org This process is a key mechanism in the neuronal death observed in many neurological disorders. nih.gov Given that L-DABA is an amino acid analogue, it is hypothesized that it may interact with these receptors, leading to an excitotoxic cascade. The structural similarities to glutamate could potentially allow it to act as an agonist, leading to overstimulation of these receptors. Activation of NMDA receptors, which are permeable to calcium ions, is a major pathway for excitotoxic cell death. nih.gov
A significant aspect of L-DABA's neurotoxicity is its impact on the liver, leading to secondary brain damage. nih.govresearchgate.net Research has shown that L-DABA is concentrated in the liver, where it impairs the urea (B33335) cycle, the primary pathway for ammonia (B1221849) detoxification. nih.govresearchgate.net This impairment leads to a state of chronic ammonia toxicity. nih.gov
Following the administration of toxic doses of L-DABA in rats, a slight increase in ammonia concentration in the blood and brain was observed, alongside a two- to three-fold increase in brain glutamine concentration. nih.govnih.gov The rise in glutamine is a direct consequence of the brain's attempt to detoxify excess ammonia. This contrasts with acute ammonia toxicity induced by other amino acids, which cause more significant and rapid increases in blood ammonia. nih.govresearchgate.net The neurotoxic symptoms, including hyperirritability and convulsions, appear 12 to 20 hours after administration, consistent with a chronic toxic state. nih.govresearchgate.net
Table 1: Effects of L-2,4-Diaminobutyric Acid on Biochemical Parameters in Rats
| Parameter | Observation | Implication | Reference |
|---|---|---|---|
| Blood Ammonia | Slight increase | Indicates impaired systemic ammonia detoxification | nih.gov |
| Brain Ammonia | Slight increase | Suggests entry of excess ammonia into the CNS | nih.gov |
| Brain Glutamine | Two- to three-fold increase | Reflects cerebral detoxification of ammonia | nih.govnih.gov |
L-DABA is classified as a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids naturally encoded in the genome for protein synthesis. wikipedia.orgsigmaaldrich.com A potential mechanism of toxicity for such molecules is their mistaken incorporation into proteins during translation. uts.edu.au This process, known as mis-incorporation, can occur when an amino acid analogue is structurally similar enough to a proteinogenic amino acid to be recognized and utilized by the cell's protein synthesis machinery. uts.edu.au
A primary molecular target of L-DABA is the enzyme ornithine carbamoyltransferase (OCT), also known as ornithine transcarbamylase. nih.govresearchgate.net This mitochondrial enzyme plays a crucial role in the urea cycle, catalyzing the formation of citrulline from ornithine and carbamoyl (B1232498) phosphate. nih.gov
Studies have demonstrated that L-DABA acts as a competitive inhibitor of OCT in rat liver homogenates. nih.govresearchgate.net By competing with ornithine, the natural substrate of the enzyme, L-DABA effectively reduces the rate of urea synthesis. nih.gov This inhibition of ammonia utilization by the liver is a key factor leading to the hyperammonemia and subsequent neurotoxicity associated with L-DABA. nih.govresearchgate.net The inhibition of this enzyme directly links L-DABA exposure to the disruption of the urea cycle and the accumulation of toxic ammonia. nih.gov
L-DABA significantly interacts with the GABAergic system. It has been identified as an inhibitor of GABA transaminase (GABA-T), the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.govwikipedia.orgpatsnap.com Kinetic studies have shown that L-DABA is a non-linear, non-competitive inhibitor of GABA-T activity. nih.govmedchemexpress.com
The inhibition of GABA-T by L-DABA leads to a decrease in GABA breakdown, resulting in elevated levels of GABA in various regions of the rat brain. nih.gov This elevation of the brain's primary inhibitory neurotransmitter can disrupt the delicate balance of neural activity. Furthermore, L-DABA has been noted to be a GABA reuptake inhibitor, which would also contribute to increased GABA levels in the synaptic cleft. wikipedia.org While this might suggest a potential for anticonvulsant properties, long-term effects could paradoxically lead to convulsions, highlighting the complex nature of its neurotoxicity. wikipedia.org
Table 2: L-DABA Interaction with the GABAergic System
| Target Enzyme/Process | Mechanism of Action | Consequence | Reference |
|---|---|---|---|
| GABA Transaminase (GABA-T) | Non-competitive inhibition | Decreased GABA degradation, leading to elevated GABA levels | nih.govmedchemexpress.com |
| GABA Reuptake | Inhibition | Increased synaptic GABA concentration | wikipedia.org |
Electrophysiological Effects of L-2,4-Diaminobutyric Acid on Neuronal Activity
Direct electrophysiological studies, such as patch-clamp recordings, detailing the specific effects of L-DABA on neuronal firing and ion channel activity are not extensively documented in the available research. However, based on its known biochemical actions, its electrophysiological consequences can be inferred.
As an inhibitor of GABA uptake and metabolism, L-DABA leads to an accumulation of GABA in the brain. nih.govwikipedia.org GABA is the principal inhibitory neurotransmitter in the mature central nervous system. youtube.com It primarily acts on GABA-A receptors, which are ligand-gated chloride ion channels. youtube.comyoutube.com The activation of these receptors typically leads to an influx of chloride ions, causing hyperpolarization of the neuronal membrane. youtube.com This hyperpolarization moves the neuron's membrane potential further from the threshold required to fire an action potential, thus exerting an inhibitory effect on neuronal firing. youtube.com
Membrane Depolarization and Ionic Basis (e.g., Sodium-dependent mechanisms)
The neurotoxic effects of L-2,4-diaminobutyric acid are closely linked to its ability to induce membrane depolarization, a process heavily reliant on ionic gradients, particularly sodium (Na+). Research indicates that the destructive impact of DABA on certain cells stems from a massive and uncontrolled uptake of the amino acid, which is energized by the Na+ gradient. nih.gov This process is not governed by typical saturation kinetics, leading to a significant influx of DABA into the cell. nih.gov
Studies on synaptosomal fractions from the rat brain have further elucidated this sodium-dependent mechanism. nih.gov The transport of DABA into these nerve terminals is directly coupled with the co-transport of sodium ions. nih.gov It has been observed that the maximum accumulation of DABA is proportional to the first power of the sodium ion concentration gradient and the second power of the transmembrane electrical potential. nih.gov This suggests that for each molecule of DABA transported, which carries a positive charge, at least one sodium ion is co-transported, contributing to the depolarization of the neuronal membrane. nih.gov The continuous effort by the cell to restore the sodium gradient following this massive influx can lead to an energy crisis, contributing to cell death. nih.gov
Role of Ionotropic Glutamate Receptors and Amino Acid Transporters
The entry of L-2,4-diaminobutyric acid into neurons is mediated by specific amino acid transporters. DABA is recognized and transported by the GABA (gamma-aminobutyric acid) transporter, where it competitively inhibits the uptake of GABA. nih.gov The interaction is specific, as evidenced by the fact that the harmful effects of DABA can be counteracted by the presence of other amino acids, such as L-alanine and L-methionine, which compete for the same transport system. nih.govnih.gov
Furthermore, research on cultured hepatoma and glioma cells has shown that the destructive effect of DABA can be blocked in a dose-dependent manner by N-methyl alpha-aminoisobutyric acid, a specific substrate for the amino acid transport system A. nih.govnih.gov This indicates that System A is a key pathway for the entry of DABA into these cells. nih.gov While DABA itself is a structural analog of the neurotransmitter GABA, its neurotoxic counterpart, BMAA, is known to act as an excitotoxin on ionotropic glutamate receptors, particularly the NMDA receptor. nih.govnih.gov The neurotoxicity of high concentrations of BMAA can be significantly reduced by NMDA receptor antagonists. nih.gov
Irreversible Functional Disturbances in Neurons
Exposure to L-2,4-diaminobutyric acid can lead to severe and irreversible damage to various cell types, including neurons and cancer cells. Studies have demonstrated that incubating human malignant glioma cells with DABA for 24 hours results in irreversible injury and complete cellular destruction. nih.gov Similarly, mouse fibrosarcoma cells were found to be irreversibly and completely damaged after a 24-hour incubation with the compound. nih.govnih.gov The mechanism behind this irreversible damage is thought to be an osmotic lysis caused by the unchecked intracellular accumulation of DABA. nih.govnih.gov This non-metabolizable amino acid builds up within the cell, leading to a fatal disruption of cellular homeostasis. nih.govnih.govnih.gov
Comparative Neurotoxicity Studies with L-2,4-Diaminobutyric Acid Isomers and Analogs (e.g., BMAA)
L-2,4-diaminobutyric acid (L-DABA) is a structural isomer of the well-documented neurotoxin β-N-methylamino-L-alanine (BMAA), both of which can be produced by cyanobacteria. nih.govnih.gov While BMAA is a recognized excitotoxin implicated in neurodegenerative diseases, the toxicity of DABA is considered less clear. nih.govnih.gov
BMAA exerts its neurotoxic effects primarily through the activation of glutamate receptors, including NMDA and AMPA receptors, leading to excitotoxicity. nih.govnih.gov Its toxicity is also dependent on the presence of bicarbonate. nih.gov In contrast, the toxicity of DABA is largely attributed to its massive uptake via amino acid transporters, leading to osmotic stress and an energy crisis, rather than direct receptor agonism. nih.gov
Another related neurotoxin is β-N-oxalylamino-L-alanine (BOAA), which is associated with the neurological disorder lathyrism. nih.gov Unlike BMAA, BOAA's neurotoxicity is primarily mediated by non-NMDA receptors. nih.gov Comparative studies in cultured mouse cortical neurons show that BMAA and BOAA induce concentration-dependent neuronal degeneration, but with different potencies and receptor sensitivities. nih.gov While extensive comparative data on the neurotoxic potency of L-DABA versus BMAA in the same neuronal systems is limited, the differing mechanisms suggest distinct toxicological profiles.
| Compound | Primary Mechanism of Toxicity | Primary Molecular Target | Reference |
|---|---|---|---|
| L-2,4-Diaminobutyric acid (L-DABA) | Massive uptake leading to osmotic lysis and energy crisis | Amino Acid Transporter System A, GABA Transporter | nih.govnih.gov |
| β-N-methylamino-L-alanine (BMAA) | Excitotoxicity | NMDA and AMPA Glutamate Receptors | nih.govnih.gov |
| β-N-oxalylamino-L-alanine (BOAA) | Excitotoxicity | Non-NMDA Glutamate Receptors | nih.gov |
In Vitro and In Vivo Neurotoxicity Models for L-2,4-Diaminobutyric Acid Research
A variety of model systems have been employed to investigate the biological effects of L-2,4-diaminobutyric acid.
Human Malignant Glioma Cells: These in vitro models have been instrumental in demonstrating the cytolytic and irreversible damaging effects of DABA on cancer cells. nih.govnih.gov Research has shown that DABA can induce complete cellular destruction in human glioma cell lines. nih.gov
Mouse Fibroma Cells: Both in vitro and in vivo studies using mouse fibrosarcoma cells have shown that DABA can cause total and irreversible cell damage, likely due to osmotic lysis from unsaturated intracellular accumulation. nih.govnih.gov
Leech Retzius Neurons: The large, identifiable Retzius nerve cells of the leech have been used as a model to study the direct effects of DABA on neuronal membrane potential. researchgate.net These cells are a classic model in neurophysiology for investigating the properties and synaptic connections of serotonin-containing neurons. nih.gov
Zebrafish: The zebrafish (Danio rerio) has emerged as a valuable in vivo model for toxicological screening. nih.gov Studies using embryonic and adult zebrafish have examined the neuro- and hepatotoxicological profile of DABA, revealing cardiotoxicity at higher concentrations but no significant brain abnormalities at lower concentrations. nih.gov The zebrafish model is advantageous due to its rapid development, genetic homology to humans, and suitability for small molecule screening. mdpi.combiorxiv.org
| Model System | Type | Key Findings | Reference |
|---|---|---|---|
| Human Malignant Glioma Cells (e.g., SKMG-1) | In Vitro | DABA induces irreversible, cytolytic effects. | nih.govnih.gov |
| Mouse Fibrosarcoma Cells | In Vitro / In Vivo | DABA causes irreversible damage via osmotic lysis. | nih.govnih.gov |
| Leech Retzius Neurons | In Vitro (Electrophysiology) | Used to study effects on nerve cell membrane potential. | researchgate.net |
| Zebrafish (Danio rerio) | In Vivo | Shows dose-dependent toxicity; used for toxicological screening. | nih.gov |
Research on L 2,4 Diaminobutyric Acid in Microbial and Plant Systems
Microbial Production of L-2,4-Diaminobutyric Acid (e.g., cyanobacteria, diatoms, Vibrio species)
L-2,4-diaminobutyric acid (DABA), a non-proteinogenic amino acid, is produced by a diverse range of microorganisms, including certain species of cyanobacteria, diatoms, and bacteria such as Vibrio.
Cyanobacteria: Various species of these photosynthetic prokaryotes are known to produce an array of toxins, including the neurotoxin L-2,4-diaminobutyric acid bgsu.edu. The biosynthesis of DABA in cyanobacteria appears to be restricted to specific species, and it is possible that multiple biosynthetic pathways exist bgsu.edu. Genomic analyses suggest a potential link between DABA biosynthesis and the production of siderophores and polyamines in some cyanobacterial species bgsu.edu.
Diatoms: The production of DABA has been identified in several species of diatoms, which are a major group of phytoplankton tandfonline.comresearchgate.net. Studies have monitored the production of DABA in species such as Phaeodactylum tricornutum, Thalassiosira weissflogii, Thalassiosira pseudonana, and Navicula pelliculosa tandfonline.comresearchgate.net. Research indicates that the production of DABA in diatoms is both species- and strain-specific tandfonline.com.
Vibrio species: Members of the genus Vibrio, such as Vibrio alginolyticus, possess a novel enzyme, L-2,4-diaminobutyric acid decarboxylase oup.comelsevierpure.commicrobiologyresearch.orgnih.gov. This enzyme catalyzes the decarboxylation of L-2,4-diaminobutyric acid to produce 1,3-diaminopropane (B46017) (DAP) oup.comelsevierpure.commicrobiologyresearch.org. This suggests that DABA serves as a precursor in a biosynthetic pathway. Further research has shown that cultivating V. alginolyticus in the presence of DABA leads to an increased production of norspermidine, for which DAP is a biosynthetic precursor microbiologyresearch.orgnih.gov.
Environmental Factors Influencing L-2,4-Diaminobutyric Acid Production (e.g., nitrogen stress, cell density)
The production of L-2,4-diaminobutyric acid by microorganisms is not constant and can be significantly influenced by various environmental conditions. Key factors that have been studied, particularly in diatoms, include nitrogen availability and cell density.
Nitrogen Stress: The metabolism of DABA has been suggested to be closely linked with cellular nitrogen metabolism tandfonline.com. Studies on diatom species have shown that nitrogen availability plays a crucial role in DABA production. Research involving nitrogen starvation, standard nitrogen levels, and nitrogen-enriched conditions revealed that DABA production can be affected by stress related to nitrogen availability tandfonline.comtandfonline.com. For instance, in some diatom strains, nitrate may promote or be utilized as a nitrogen source for the production of DABA and its isomer β-N-methylamino-L-alanine (BMAA) tandfonline.com. This suggests that DABA production might be a response to stress factors, including nutrient limitation tandfonline.com.
Cell Density: Alongside nutrient stress, the density of the microbial population can also impact the synthesis of DABA. Research on diatoms has indicated a potential link between cell density and the production of this compound tandfonline.com.
The table below summarizes findings on the production of DABA and its isomer BMAA in the diatom Phaeodactylum tricornutum under different nitrogen conditions.
| Nitrogen Treatment | BMAA (fg/cell) | DAB (fg/cell) |
| Nitrogen Starvation | 0.02 ± 0.01 | 0.09 ± 0.05 |
| Control | 0.03 ± 0.01 | 0.12 ± 0.02 |
| Nitrogen Enrichment | 0.04 ± 0.01 | 0.08 ± 0.01 |
| This table is based on data presented in a study on the kinetics of BMAA and DAB production in diatoms and is intended for illustrative purposes. |
Localization and Distribution of L-2,4-Diaminobutyric Acid in Plant Tissues (e.g., Lathyrus sylvestris)
In the plant kingdom, L-2,4-diaminobutyric acid is notably found in legumes of the Lathyrus genus. The perennial legume Lathyrus sylvestris L. (flatpea) accumulates significant levels of DABA, particularly in its leaf tissue, where it can constitute 2 to 3% of the dry weight oup.com.
Detailed studies on the subcellular distribution of DABA in the mesophyll cells of Lathyrus sylvestris have revealed that the compound is not uniformly distributed. The majority of the cellular DABA is sequestered in the vacuole, with at least 75% of the total amount being localized to this organelle oup.comnih.gov. A smaller but significant portion, approximately 15%, is found within the chloroplasts oup.comnih.govnih.gov. DABA was not detected in mitochondrial and peroxisomal fractions oup.comnih.gov.
This distinct distribution pattern suggests a specific physiological role and metabolic pathway. The presence of DABA in chloroplasts points towards its synthesis occurring within these organelles. Subsequently, it is likely transported to the vacuoles for storage oup.comnih.gov. The accumulation of a large quantity of this nitrogen-rich compound in the vacuoles of mesophyll cells is consistent with a role in nitrogen storage oup.com.
The table below details the intracellular localization of DABA in Lathyrus sylvestris leaf tissue.
| Cellular Compartment | Percentage of Total DABA |
| Vacuole | ≥ 75% |
| Chloroplasts | ~15% |
| Mitochondria | Not Detectable |
| Peroxisomes | Not Detectable |
| Data derived from studies on the intracellular localization of DABA in Lathyrus sylvestris mesophyll protoplasts oup.comnih.gov. |
Ecological Implications of L-2,4-Diaminobutyric Acid Production in Aquatic Ecosystems
One of the key ecological roles of DABA appears to be as a defense mechanism. Research on the diatom Thalassiosira pseudonana has shown that DABA production is specifically regulated in the presence of predators and competitors x-mol.com. The compound exhibits toxic effects on the growth of competing diatoms and on the population of predators like the copepod Tigriopus sp. x-mol.com. This suggests that DABA can function as a defensive secondary metabolite, playing an important role in the survival and competitive success of the producing organism x-mol.com.
Furthermore, the release of DABA into aquatic ecosystems can have broader impacts due to its toxicity nih.gov. It has been identified alongside other cyanotoxins in environments experiencing cyanobacterial blooms researchgate.netnih.gov. Studies using larval zebrafish as a model organism have demonstrated that 2,4-DAB is a potent cyanotoxin that can decrease larval viability and cause motor dysfunction nih.gov. The bioaccumulation of such toxins can lead to their transfer to higher trophic levels, potentially impacting the health of a wide range of aquatic organisms nih.gov.
Synthetic and Chemical Biology Research of L 2,4 Diaminobutyric Acid and Its Derivatives
Chemical Synthesis Methodologies for L-2,4-Diaminobutyric Acid
The chemical synthesis of L-2,4-diaminobutyric acid has been approached from various starting materials, each with distinct advantages and challenges. Key methodologies include synthesis from L-homoserine and γ-butyrolactone.
A synthetic route starting from L-homoserine provides a method to produce L-2,4-diaminobutyric acid derivatives. google.com This multi-step process involves the protection of the amino and carboxyl groups of homoserine, followed by the introduction of a second amino group and subsequent deprotection steps. google.com
A patented method outlines a six-step synthesis starting with homoserine. The initial steps involve protecting the amino group with a di-tert-butyl dicarbonate (B1257347) (Boc) group and the carboxyl group. A Mitsunobu reaction is then employed to introduce a phthalimido (Pht) group. The final product is achieved through debenzylation, removal of the Pht group, and finally, removal of the Boc group. google.com This method is noted for having mild reaction conditions and high yields, with intermediates that are themselves useful as protected amino acid derivatives. google.com
Table 1: Exemplary Synthesis Steps from Homoserine
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1. Protection | The amino group of homoserine is protected with a Boc group. | Di-tert-butyl dicarbonate, alkaline aqueous solution, in a mixed solvent like ethanol/water. google.com |
| 2. Benzylation | The carboxyl group is protected as a benzyl (B1604629) ester. | Benzyl bromide, triethylamine, in an organic solvent. google.com |
| 3. Mitsunobu Reaction | The hydroxyl group is substituted with a phthalimido group. | Phthalimide (B116566), triphenylphosphine (B44618) (PPh3), diisopropyl azodicarboxylate (DIAD) in an anhydrous solvent. google.com |
| 4. Deprotection (Saponification) | The benzyl ester is cleaved. | Lithium hydroxide (B78521) (LiOH). google.com |
| 5. Deprotection (Hydrazinolysis) | The phthalimido group is removed to reveal the second primary amine. | Hydrazine hydrate. google.com |
| 6. Deprotection (Acidolysis) | The Boc protecting group is removed to yield the final product. | Trifluoroacetic acid (TFA) or hydrochloric acid in ethanol. google.com |
A well-established method for synthesizing 2,4-diaminobutyric acid utilizes γ-butyrolactone as the starting material. cdnsciencepub.comcdnsciencepub.comresearchgate.net This pathway involves the bromination of the lactone followed by reactions with potassium phthalimide to introduce the necessary amino functionalities. cdnsciencepub.comresearchgate.net
Beyond the routes starting from homoserine and butyrolactone, other synthetic strategies for L-2,4-diaminobutyric acid have been explored. Historically, methods included the Hofmann degradation of glutamic acid or the application of Curtius and Schmidt reactions. cdnsciencepub.com Another approach involved the synthesis from ethyl acrylate (B77674) and diazomethane. cdnsciencepub.com
One patented method describes the synthesis of L-2,4-diaminobutyric acid from γ-polydiaminobutyric acid through hydrolysis. The hydrolysis can be achieved via several methods, including pressurized hydrolysis, organic acid hydrolysis, or enzymatic hydrolysis using proteases. google.com
Optimization of synthesis is a key consideration. For instance, a synthetic route starting from L-glutamine involves protection with a benzyloxycarbonyl (Cbz) group, degradation of the amide bond using bis(trifluoroacetic acid) iodobenzene, and subsequent hydrogenation to remove the Cbz group. However, this method suffers from the high cost of reagents and harsh reaction conditions, with a total yield of only about 30%. google.com The development of multi-step syntheses from starting materials like homoserine aims to improve upon these yields and provide milder reaction conditions suitable for larger-scale production. google.com
Enzymatic Synthesis of L-2,4-Diaminobutyric Acid and Radiolabeled Forms (e.g., L-2,4-diamino[4-¹¹C]butyric acid)
Enzymatic methods offer high specificity and mild reaction conditions for the synthesis of L-2,4-diaminobutyric acid and its derivatives. In nature, the biosynthesis of 2,4-diaminobutyric acid has been studied in organisms like Lathyrus sylvestris, where it is produced from L-homoserine. nih.govacs.org An L-2,4-diaminobutyric acid activating enzyme has been identified in Aerobacillus polyaerogenes, an organism that produces the antibiotic polymyxin (B74138) E. nih.gov This enzyme is involved in activating L-2,4-diaminobutyric acid, along with other constituent amino acids of polymyxin, suggesting a multienzyme thiotemplate mechanism for the antibiotic's synthesis. nih.gov
The power of enzymatic synthesis has been harnessed to produce radiolabeled forms of L-2,4-diaminobutyric acid for research purposes. Specifically, L-2,4-diamino[4-¹¹C]butyric acid ([¹¹C]DAB) has been synthesized using an enzyme-catalyzed reaction. nih.gov This synthesis involves the reaction of hydrogen [¹¹C]cyanide with O-acetyl-L-serine, followed by a reduction step. nih.gov The process yields L-[¹¹C]DAB with high radiochemical purity (>96%) and a decay-corrected radiochemical yield of 30-40% within a 32-minute reaction time. nih.gov The resulting product also exhibits a high enantiomeric excess of 98%. nih.gov This radiolabeled compound is useful for in vivo pharmacokinetic studies. nih.gov
Derivatization Strategies for L-2,4-Diaminobutyric Acid
The two amino groups of L-2,4-diaminobutyric acid allow for differential protection, making it a versatile building block for more complex molecules, particularly peptides. chemimpex.comchemimpex.com Derivatization with protecting groups like Fmoc (Fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) is a key strategy in solid-phase peptide synthesis (SPPS). chemimpex.comanaspec.com
Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid is a critically important derivative used in the synthesis of complex peptides. chemimpex.comchemimpex.com In this compound, the α-amino group is protected by the base-labile Fmoc group, while the γ-amino group is protected by the acid-labile Boc group. This orthogonal protection scheme is fundamental to its utility in standard Fmoc-based SPPS. nih.govbeilstein-journals.org
During peptide synthesis, the Fmoc group is removed using a mild base (e.g., piperidine) to allow for the coupling of the next amino acid to the growing peptide chain. beilstein-journals.org The Boc group on the γ-amino group remains intact throughout the chain elongation process. This side-chain protection prevents unwanted branching and side reactions. Once the peptide sequence is complete, the Boc group, along with other acid-sensitive side-chain protecting groups and the resin linker, can be removed in a final step using a strong acid cocktail (e.g., containing trifluoroacetic acid). beilstein-journals.org
This derivative serves as a key building block that allows for the precise incorporation of L-2,4-diaminobutyric acid into a peptide sequence, enabling the creation of novel therapeutic agents and molecules for studying protein interactions and enzyme activity. chemimpex.comchemimpex.com
Table 2: Properties of Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid
| Property | Value/Description |
|---|---|
| CAS Number | 117106-21-5 cusabio.com |
| Molecular Formula | C₂₄H₂₈N₂O₆ cusabio.com |
| Primary Application | Building block in solid-phase peptide synthesis (SPPS). chemimpex.comanaspec.com |
| α-Amino Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) - Base-labile. chemimpex.com |
| γ-Amino Protecting Group | Boc (tert-butyloxycarbonyl) - Acid-labile. chemimpex.com |
| Function | Enables site-specific incorporation of L-DABA into peptides and facilitates the synthesis of complex peptide structures. chemimpex.comchemimpex.com |
Synthesis of L-2,4-Diaminobutyric Acid-Based Lipopeptides
Lipopeptides are a class of molecules composed of a lipid tail covalently attached to a peptide chain, often through an amide or ester bond. mdpi.com These hybrid molecules exhibit unique properties, including surfactant activity and a wide range of biological functions. mdpi.com The synthesis of lipopeptides based on L-2,4-diaminobutyric acid (L-DABA) involves a combination of peptide synthesis and lipid conjugation.
The general synthetic strategy proceeds in two main stages:
Peptide Backbone Synthesis: The peptide portion containing one or more L-DABA residues is assembled. This is typically achieved using standard solid-phase peptide synthesis (SPPS). During SPPS, the α-amino group of the L-DABA residue is involved in forming the peptide bond, leaving the γ-amino group available for later modification.
Lipid Conjugation: A fatty acid (the lipid tail) is covalently attached to the peptide. In L-DABA-based lipopeptides, this conjugation often occurs at the free γ-amino group of the DABA residue. This reaction forms a stable amide bond between the carboxylic acid of the lipid and the γ-amino group of DABA.
The structural diversity of these synthetic lipopeptides can be easily controlled by varying both the peptide sequence and the length and nature of the fatty acid chain. mdpi.com This modularity allows for the fine-tuning of the molecule's physicochemical properties and biological activity. For instance, the synthesis of the anticancer lipopeptide P17 was achieved, which demonstrated low cytotoxicity and high serum stability, highlighting the potential of synthetic lipopeptides in therapeutic development. mdpi.com
Structural Modifications and Structure-Activity Relationship Studies of L-2,4-Diaminobutyric Acid Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule influence its biological activity. For derivatives of L-2,4-diaminobutyric acid (L-DABA), these studies have been crucial in optimizing their therapeutic potential, particularly for antimicrobial peptides (AMPs). researchgate.net
Key structural modifications and their impact on activity include:
Stereochemistry (L- vs. D-isomers): The stereochemistry of the amino acid backbone has a profound effect on biological activity. Early studies noted a difference in the neurotoxicity of L-DABA versus its enantiomer, D-2,4-diaminobutyric acid, establishing a clear structure-activity relationship based on the chiral center. nih.gov In the context of AMPs, substituting naturally occurring L-amino acids with their D-isomers can increase the peptide's stability against degradation by proteases, thereby prolonging its active lifespan. researchgate.netnih.gov
Regiospecific Acylation: The precise location of a chemical modification is critical. In the biosynthesis of the compatible solute ectoine, the enzyme L-2,4-diaminobutyrate acetyltransferase (EctA) specifically transfers an acetyl group to the γ-amino group of L-DABA, forming N-γ-acetyl-L-2,4-diaminobutyric acid (N-γ-ADABA). nih.gov The enzyme is highly regiospecific and does not produce the N-α acetylated version, demonstrating that the position of the acetyl group is essential for the subsequent enzymatic step in the biosynthetic pathway. nih.gov
Charge Modification and Amino Acid Substitution: Many AMPs derive their function from a net positive charge, which facilitates interaction with negatively charged bacterial membranes. The cationic nature of L-DABA contributes to this property. SAR studies on the antimicrobial peptide Phylloseptin-TO2 (PSTO2) showed that substituting neutral amino acids with positively charged lysine (B10760008) residues enhanced antimicrobial efficacy. nih.gov Further modification by replacing L-lysine with D-lysine not only maintained or improved antimicrobial effects against pathogens like Staphylococcus aureus but also significantly reduced toxicity to human cells (hemolytic activity), leading to a better therapeutic index. nih.gov
The table below summarizes the impact of such substitutions on the Minimum Inhibitory Concentration (MIC) of PSTO2 analogs against various bacterial strains. A lower MIC value indicates higher antimicrobial potency.
| Peptide | Sequence Modification | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | MIC (µM) vs. P. aeruginosa |
| PSTO2 | Original Template | 8 | 16 | 64 |
| 7K | A7K Substitution | 4 | 16 | 16 |
| 18K | H18K Substitution | 8 | 4 | 32 |
| SR | A7K, S11K, A14K, H18K | 2 | 2 | 2 |
| SRD7 | A7(D-Lys) Substitution | 4 | 8 | 16 |
Data sourced from a study on Phylloseptin-TO2 and its analogues. nih.gov
Advanced Analytical Methodologies in L 2,4 Diaminobutyric Acid Research
Chromatographic Techniques for L-2,4-Diaminobutyric Acid Detection and Quantification
Chromatography, the science of separation, is the cornerstone of L-DABA analysis. It allows for the isolation of L-DABA from complex mixtures, a necessary step for accurate measurement.
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific method for the definitive identification and quantification of L-2,4-diaminobutyric acid. nih.gov This technique combines the separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry. Ultra-High Performance Liquid Chromatography (UHPLC) systems utilize smaller column particles and higher pressures to achieve faster analysis times and improved resolution compared to traditional HPLC. nih.govnih.gov
A key advantage of LC-MS/MS is its ability to analyze non-proteinogenic amino acids like L-DABA directly, often without the need for chemical derivatization. nih.gov This simplifies sample preparation and avoids potential issues associated with derivatization reactions. The method is particularly valuable for differentiating L-DABA from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), as they can be chromatographically separated and unambiguously identified by their unique mass fragmentation patterns. nih.govsigmaaldrich.com Researchers have developed and applied LC-MS/MS methods to detect L-DABA in diverse and complex matrices, including cyanobacteria and the seeds of certain plants. nih.gov The high sensitivity of this technique allows for low detection limits, which is essential when analyzing trace amounts of the compound. nih.govnih.gov
| Technique | Sample Matrix | Key Findings / Application | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Cyanobacteria, Plant Seeds (Cycas revoluta, Lathyrus latifolius) | Unambiguous determination and differentiation of BMAA and DAB without derivatization. DAB was confirmed in 16 cyanobacterial samples. | <0.06 µg/g in cyanobacteria; <0.008 µg/g in seeds | nih.gov |
| UHPLC-MS/MS | Human Plasma | Simultaneous quantification of five vitamin D metabolites; demonstrates the high sensitivity and resolution of the technique. | 10-20 pg/mL | nih.gov |
| LC-MS/MS | Human Plasma | Direct analysis of 45 amino acids in a 13-minute run using a hybrid retention mode column, separating isobaric compounds. | Not Specified | restek.com |
| UHPLC-MS/MS | Exhaled Breath Condensate (EBC) | Confirmed the identity of several amino acids by matching retention time and MS/MS spectra between standards and EBC samples. | Not Specified | nih.gov |
Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase liquid chromatography that is exceptionally well-suited for the separation of highly polar compounds like amino acids. hplc.euhalocolumns.com In HILIC, the stationary phase is polar (e.g., silica (B1680970) or amide-based), and the mobile phase is a high-concentration organic solvent with a small amount of aqueous buffer. mdpi.comlcms.cz This creates a water-enriched layer on the surface of the stationary phase, and polar analytes like L-DABA are retained by partitioning into this layer. halocolumns.comlcms.cz
Coupling HILIC with mass spectrometry (HILIC-MS) provides a robust platform for the direct and rapid analysis of polar analytes without derivatization. hplc.eunih.gov The high organic content of the mobile phase is advantageous for electrospray ionization (ESI), leading to enhanced sensitivity in the MS detector. mdpi.com HILIC has been successfully used to separate various amino acids, including structural isomers, which is critical for L-DABA analysis. hplc.eursc.org The choice of HILIC column and mobile phase pH are critical parameters that are optimized to achieve the desired separation. mdpi.comlcms.cz
| Column Type | Mobile Phase Components | Application Notes | Reference |
|---|---|---|---|
| Oasis-MCX and Strata-X-C SPE cartridges for cleanup, followed by HILIC | Not specified in abstract | Developed for the analysis of neurotoxins BMAA and DAB in cyanobacteria. | rsc.org |
| iHILIC-Fusion(+) | A: Acetonitrile/water/ammonium (B1175870) acetate; B: Water/acetonitrile/ammonium acetate | Simultaneous determination of 14 proteinogenic amino acids, demonstrating separation of constitutional isomers leucine (B10760876) and isoleucine. | hplc.eu |
| Waters XBridge Amide | A: Acetonitrile with formic acid and ammonium formate (B1220265); B: Water with formic acid and ammonium formate | Analysis of 48 endogenous amino acids in human plasma. The amide column provided enhanced retention for polar analytes. | mdpi.com |
| XBridge Premier BEH Amide | A: Water with ammonium formate; B: Acetonitrile with ammonium formate (pH 3.0) | Method development for 17 free amino acids, achieving baseline separation of isobaric leucine and isoleucine. | lcms.cz |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of small molecules. For non-volatile compounds like amino acids, a chemical derivatization step is typically required to convert them into volatile derivatives before they can be analyzed by GC. nih.gov The derivatized sample is then vaporized and separated based on its boiling point and interaction with the GC column before being detected by the mass spectrometer. walshmedicalmedia.com
GC-MS methods have been developed for the quantitation of various amino acids and their metabolites in biological samples, such as brain tissue. nih.gov The technique offers high chromatographic resolution and sensitive detection. The choice of derivatization reagent and GC column is crucial for obtaining good peak shape and separation. nih.gov While less common for L-DABA than LC-MS, GC-MS remains a viable analytical approach, particularly when established derivatization protocols are available. contaminantdb.ca
| Parameter | Condition / Setting | Reference |
|---|---|---|
| Application | Quantitation of L-Glutamic acid and γ–Aminobutyric acid (GABA) in mouse brain | nih.gov |
| Derivatization | Online hot GC inlet gas phase sample derivatization | nih.gov |
| GC Column | DB-5ms (provided better peak shape for GABA derivative) | nih.gov |
| Ionization Mode | Chemical Ionization (positive ion mode) | nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
Pre-column Derivatization Strategies for Enhanced Detection (e.g., AQC, FMOC, ECF/PCF)
To overcome the detection challenges of native amino acids, which often lack a strong chromophore or fluorophore, pre-column derivatization is widely employed. This strategy involves reacting the amino acid with a labeling reagent to form a derivative that is easily detectable by UV or fluorescence detectors. creative-proteomics.comshimadzu.com
AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate): AQC is a popular derivatization reagent that reacts with primary and secondary amines to form highly stable, fluorescent derivatives. creative-proteomics.comkcl.ac.uk The AQC method, introduced in the early 1990s, is known for its minimal interference from reagent by-products, making it a robust choice for quantitative amino acid analysis in complex samples like human plasma. creative-proteomics.comkcl.ac.uk
FMOC (9-fluorenylmethyl chloroformate): FMOC is another versatile reagent that reacts with both primary and secondary amino acids. mdpi.comjascoinc.com The resulting derivatives can be detected by either fluorescence or UV absorbance. creative-proteomics.com The derivatization reaction is rapid, and the products are generally stable. creative-proteomics.comjasco-global.com A notable drawback is that the hydrolysis by-product of FMOC can also be fluorescent, potentially causing interference in the analysis. creative-proteomics.com Despite this, methods combining OPA (o-phthalaldehyde) for primary amines and FMOC for secondary amines are common for comprehensive amino acid profiling. mdpi.comjascoinc.comjasco-global.com
ECF/PCF (Ethyl/Propyl Chloroformate): Chloroformates like ethyl chloroformate (ECF) and propyl chloroformate (PCF) are also used as derivatization reagents for amino acids, particularly for GC-MS analysis. The reaction is fast and derivatizes both amine and carboxylic acid groups, yielding volatile products suitable for gas chromatography.
| Reagent | Abbreviation | Reacts With | Detection Method | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|---|
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary and Secondary Amines | Fluorescence | Stable derivatives, minimal by-product interference. | - | creative-proteomics.comkcl.ac.uk |
| 9-fluorenylmethyl chloroformate | FMOC | Primary and Secondary Amines | Fluorescence / UV | Rapid reaction, stable product. | Hydrolysis by-product (FMOC-OH) can cause fluorescent interference. | creative-proteomics.commdpi.comjasco-global.com |
Addressing Isomer Specificity and Matrix Effects in L-2,4-Diaminobutyric Acid Analysis
Two of the most significant challenges in L-DABA analysis are distinguishing it from its isomers and overcoming interference from the sample matrix.
Isomer Specificity: L-2,4-DABA has several structural and stereoisomers, including D-2,4-diaminobutyric acid and the neurotoxins β-N-methylamino-L-alanine (BMAA) and 3-aminobutyric acid. nih.govnih.gov Since isomers can have identical masses, mass spectrometry alone cannot differentiate them. Therefore, chromatographic separation is absolutely essential for isomer-specific analysis. restek.com Methods using LC-MS/MS have been specifically developed to achieve baseline separation of DABA from BMAA, ensuring that quantification is not confounded. nih.govrsc.org Furthermore, specialized HPLC procedures have been applied to separate D- and L-isomers of DABA, which has proven to be a valuable tool in bacterial taxonomy. nih.gov
Matrix Effects: The matrix of a sample consists of all components other than the analyte of interest. In complex biological or environmental samples, these components can interfere with the analysis, a phenomenon known as the matrix effect. analchemres.org This can manifest as either suppression or enhancement of the analyte signal in the mass spectrometer, leading to inaccurate quantification. rsc.organalchemres.org For instance, in the analysis of L-DABA in cyanobacterial extracts, co-eluting compounds such as lysine (B10760008) and histidine were found to suppress the DABA signal. rsc.org Strategies to combat matrix effects include rigorous sample cleanup using techniques like solid-phase extraction (SPE) to remove interfering substances and the use of matrix-matched standards for calibration, which helps to compensate for any unavoidable signal alteration. rsc.organalchemres.org
Other Analytical Techniques (e.g., NMR, FTIR, HPLC-FD, UHPLC-UV, ELISA)
Beyond the primary chromatographic methods, a range of other analytical techniques contribute to the study of L-2,4-diaminobutyric acid.
NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-Transform Infrared) Spectroscopy: NMR and FTIR are powerful spectroscopic techniques used primarily for structural elucidation. mdpi.com ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming its identity and structure. mdpi.comchemicalbook.com FTIR spectroscopy identifies the functional groups present in the molecule (such as amine and carboxylic acid groups) by measuring its absorption of infrared light. mdpi.com These methods were used to analyze the crystal structure of the related compatible solute, Nγ-acetyl-L-2,4-diaminobutyric acid. mdpi.com
HPLC-FD (High-Performance Liquid Chromatography with Fluorescence Detection): This is a highly sensitive method for quantifying amino acids that have been made fluorescent through pre- or post-column derivatization. sigmaaldrich.commdpi.com Reagents like OPA and FMOC are used to tag the L-DABA molecule, allowing for its detection at very low concentrations. mdpi.com
UHPLC-UV (Ultra-High Performance Liquid Chromatography with UV Detection): Similar to HPLC-FD, this method uses UHPLC for separation but detects the analyte based on its absorption of ultraviolet light. sigmaaldrich.com As native L-DABA has poor UV absorbance, this technique also typically requires a derivatization step to attach a UV-active tag to the molecule. sigmaaldrich.com
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA is a highly specific immunoassay technique. A competitive ELISA format could theoretically be developed for the quantification of L-DABA. thermofisher.com In this setup, free L-DABA in a sample would compete with a labeled L-DABA conjugate for binding to a limited number of specific antibodies coated on a microplate. thermofisher.com The resulting signal would be inversely proportional to the amount of L-DABA in the sample. While ELISA kits are available for other small molecules, a commercially available kit specifically for L-2,4-diaminobutyric acid is not prominently documented. abnova.com
Therapeutic and Biotechnological Research Applications of L 2,4 Diaminobutyric Acid
Anticancer Research and L-2,4-Diaminobutyric Acid
In the field of oncology, L-2,4-diaminobutyric acid has been studied for its cytotoxic properties against various cancer cell lines and as a building block for targeted drug delivery systems and novel anticancer compounds.
Cytotoxic Effects on Cancer Cell Lines (e.g., human malignant glioma cells, mouse fibroma cells, colon, breast, lung epithelial cancer cells)
L-2,4-diaminobutyric acid has demonstrated a direct cell-killing (cytolytic) effect on several types of cancer cells in preclinical studies.
Human Malignant Glioma Cells: An investigation into the effects of L-2,4-diaminobutyric acid on the human glioma cell line, SKMG-1, revealed a significant cytolytic effect. The concentration of DABA required to reduce the cell count by 50% (LD50) after a 48-hour incubation was determined to be 14 mM nih.gov.
Mouse Fibrosarcoma Cells: In vitro studies on mouse fibrosarcoma cells showed that incubation with 10 mM of L-2,4-diaminobutyric acid for 24 hours resulted in irreversible and total cell damage nih.gov. The mechanism of this cell-destructive effect is believed to be osmotic lysis, which is caused by the non-saturated accumulation of the amino acid inside the cell nih.gov.
Hepatoma Cells: Research on a cultured hepatoma (liver cancer) cell line found that the cells were irreversibly damaged following an 8-hour incubation with 8 mmol/L of DABA nih.gov. This effect was observed to be dose- and time-dependent nih.gov. The destructive action is attributed to a massive and unlimited uptake of DABA by the cancer cells, leading to a cellular energy crisis nih.govnih.gov.
Colon, Breast, and Lung Epithelial Cancer Cells: While direct studies on the standalone compound are limited for these cell types, research into DABA-containing derivatives has shown promise. A series of L-2,4-diaminobutyric acid-rich ultrashort cationic lipopeptides (USCLs) were evaluated for their activity against colon, breast, and lung epithelial cancer cell lines, demonstrating the potential of DABA as a component in anticancer agents targeting these malignancies researchgate.net.
Table 1: Cytotoxic Effects of L-2,4-Diaminobutyric Acid on Various Cancer Cell Lines
| Cell Line Type | Specific Cell Line | Effective Concentration | Incubation Time | Observed Effect | Source |
|---|---|---|---|---|---|
| Human Malignant Glioma | SKMG-1 | 14 mM (LD50) | 48 hours | 50% reduction in cell count | nih.gov |
| Mouse Fibrosarcoma | Not specified | 10 mM | 24 hours | Irreversible and total cell damage | nih.gov |
| Hepatoma | Not specified | 8 mmol/L | 8 hours | Irreversible cell damage | nih.gov |
Role in Enhancing Cellular Uptake of Therapeutic Compounds
Beyond its direct cytotoxic effects, L-2,4-diaminobutyric acid is utilized as a structural component in systems designed to enhance the delivery of other therapeutic agents to target cells. A key example is its use in dendrimers for gene delivery.
A study explored the potential of an angiopep-2-conjugated generation-3 diaminobutyric polypropylenimine (DAB) dendrimer as a nanocarrier for brain-targeted gene delivery dovepress.com. Angiopep-2 is a peptide that helps ferry nanocarriers across the blood-brain barrier (BBB) dovepress.com. In vivo studies in mice demonstrated that the intravenous administration of this DABA-based dendriplex resulted in significantly increased gene expression in the brain, achieving 1.8-fold higher expression compared to the dendrimer without the targeting peptide and 3.2-fold higher expression than naked DNA dovepress.com. This demonstrates the role of DABA-containing structures in creating effective nanocarriers that can enhance the cellular and tissue uptake of therapeutic materials like genes dovepress.com.
Development of L-2,4-Diaminobutyric Acid Derivatives as Anticancer Agents (e.g., daunomycin derivatives, lipopeptides)
Researchers have incorporated L-2,4-diaminobutyric acid into larger molecules to create novel anticancer agents. While information on DABA-containing daunomycin derivatives was not identified in the reviewed literature, its use in therapeutic lipopeptides is well-documented.
Lipopeptides: A series of L-2,4-diaminobutyric acid (Dab)-rich ultrashort cationic lipopeptides (USCLs) have been synthesized and evaluated for anticancer activity researchgate.net. These molecules are amphiphiles, composed of a fatty acid chain attached to a short, positively charged peptide group rich in DABA residues researchgate.net. Studies showed that doubly charged USCLs with aliphatic tails of 14 carbon atoms or longer exhibited potent anticancer activity against colon, breast, and lung cancer cell lines researchgate.net. Notably, a C14-conjugated di-Dab peptide structure was found to be sufficient for a lipopeptide to exhibit anticancer activity while showing little toxicity to normal cells researchgate.net.
Antimicrobial Research and L-2,4-Diaminobutyric Acid-Based Agents
The structural features of L-2,4-diaminobutyric acid, particularly its ability to introduce positive charges into a peptide backbone, have made it a valuable component in the development of novel antimicrobial agents.
Ultrashort Cationic Lipopeptides (USCLs) with Antimicrobial Activity (e.g., against Escherichia coli, Staphylococcus aureus, Candida albicans)
L-2,4-diaminobutyric acid is a key component in a class of antimicrobial compounds known as ultrashort cationic lipopeptides (USCLs). These synthetic molecules mimic natural antimicrobial peptides and have shown significant activity against a broad spectrum of pathogens.
A study on DABA-rich USCLs with varying fatty acid chain lengths and charges reported significant antimicrobial activity researchgate.net.
Escherichia coli and Staphylococcus aureus: USCLs with acyl chains of 14-18 carbons showed notable activity, with the C16-conjugated peptides being the most active against the gram-negative bacterium E. coli and the gram-positive bacterium S. aureus researchgate.net.
Candida albicans: The same family of compounds was tested against the yeast Candida albicans, with the C18-conjugated peptides demonstrating the most potent activity researchgate.net.
The research highlighted that a positive charge of at least +2, balanced with an appropriate length of the hydrophobic fatty acid chain, was necessary for significant antimicrobial activity researchgate.net.
Table 2: Antimicrobial Activity of L-2,4-Diaminobutyric Acid (DABA)-Based Ultrashort Cationic Lipopeptides (USCLs)
| Pathogen | Type | Most Active USCL Derivative | Source |
|---|---|---|---|
| Escherichia coli | Gram-Negative Bacteria | C16-conjugated peptide | researchgate.net |
| Staphylococcus aureus | Gram-Positive Bacteria | C16-conjugated peptide | researchgate.net |
| Candida albicans | Yeast (Fungus) | C18-conjugated peptide | researchgate.net |
Mechanisms of Antimicrobial Action (e.g., cell membrane permeabilization)
The primary mechanism of action for DABA-containing lipopeptides, such as polymyxins and the synthetic USCLs, involves the disruption of the microbial cell membrane.
These molecules are amphipathic, meaning they have both a hydrophobic (water-repelling) fatty acid tail and a hydrophilic (water-attracting) peptide head. This structure allows them to interact with and disrupt the lipid bilayer of microbial membranes nih.gov. The positively charged DABA residues in the peptide portion are crucial for the initial binding to the negatively charged components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria nih.govnih.gov.
Following this electrostatic interaction, the lipopeptide inserts into the membrane, increasing its permeability nih.gov. This disruption can lead to the formation of pores, causing an imbalance in the cell's internal environment, leakage of essential intracellular contents, and ultimately, cell death mdpi.com. Molecular dynamics simulations of polymyxin (B74138) B1, a natural lipopeptide containing DABA, have confirmed that the DABA residues are responsible for the binding process to the cell membrane, which is the critical first step in its antimicrobial action nih.gov.
L-2,4-Diaminobutyric Acid in Pharmaceutical and Drug Development
L-2,4-Diaminobutyric acid (L-DABA), a non-proteinogenic amino acid, has garnered significant attention in pharmaceutical research and drug development due to its versatile chemical properties and biological activities. Its structural features make it a valuable component in the synthesis of novel therapeutic agents and delivery systems.
Building Block for Peptide Synthesis and Bioactive Molecules
L-2,4-Diaminobutyric acid serves as a crucial building block in the synthesis of peptides and other bioactive molecules, contributing to the development of new therapeutic agents. chemimpex.comchemimpex.com Its unique structure, featuring two amine groups, allows for the creation of diverse molecular architectures with specific biological functions. As an unnatural amino acid derivative, it is utilized in solution-phase peptide synthesis. sigmaaldrich.com
One of the most significant areas of research has been its incorporation into molecules with antitumor properties. scbt.comchemodex.com Studies have shown that L-DABA exhibits a toxic effect on certain cancer cells, such as mouse fibroma cells and human malignant glioma cells. google.com Research has demonstrated that the amino acid analogue can accumulate in malignant cells, leading to hyperosmosis and subsequent cell lysis. nih.gov This mechanism of action is considered unique and suggests that L-DABA could be a valuable component in combination therapies with other cytostatic drugs. nih.gov
The antitumor effect of L-DABA has been observed in various cancer cell lines. For instance, in vitro studies on hepatoma cells showed that incubation with L-DABA led to irreversible cell damage. nih.gov The cytotoxic effect is attributed to a massive and unlimited uptake of the amino acid by the cancer cells, which is not subject to saturation kinetics. This overwhelming influx leads to an energy crisis within the tumor cell as it attempts to restore its sodium gradient, ultimately resulting in cell death. nih.gov
Below is a data table summarizing the observed antitumor effects of L-2,4-Diaminobutyric acid in different cancer cell lines.
| Cell Line | Organism | Type of Cancer | Observed Effect | Reference |
| Hepatoma cells | Rat | Liver Cancer | Significant antitumor effect both in vitro and in vivo. nih.gov | nih.gov |
| Fibrosarcoma cells | Mouse | Connective Tissue Cancer | Toxic effect leading to cell death. google.com | google.com |
| Malignant glioma cells | Human | Brain Tumor | Lytic effect on the cancer cells. google.com | google.com |
Design of Targeted Therapies and Drug Delivery Systems
The unique properties of L-2,4-Diaminobutyric acid also make it a valuable component in the design of targeted therapies and drug delivery systems. chemimpex.com Its ability to be incorporated into larger molecules allows for the development of compounds that can specifically target cancer cells or other diseased tissues, potentially enhancing the efficacy of treatments while minimizing side effects. chemimpex.com
Researchers have explored its role in promoting the cellular uptake of therapeutic compounds, which could improve treatment outcomes. chemimpex.com Furthermore, L-DABA is being investigated for its potential in gene therapy applications, where it may aid in the delivery of genetic material into cells. chemimpex.com
Agricultural Research Applications of L-2,4-Diaminobutyric Acid (e.g., plant growth enhancement, stress resistance)
L-2,4-Diaminobutyric acid, which is found in animals, plants, and microorganisms, holds promise for applications in the agricultural sector. google.com Research into its role in plant biology suggests potential for enhancing plant growth and increasing resistance to various environmental stresses. chemimpex.com
While much of the research on aminobutyric acids in plants has focused on its isomers, such as β-aminobutyric acid (BABA) and γ-aminobutyric acid (GABA), the foundational understanding of how these compounds bolster plant defenses provides a strong basis for the investigation of L-DABA. The application of aminobutyric acids has been shown to modulate metabolic pathways in plants, which can lead to improved crop yields and greater resilience to stressors such as drought and salinity. chemimpex.com
The biosynthesis of L-2,4-diaminobutyric acid has been studied in plants like Lathyrus sylvestris (flatpea), indicating its natural presence and metabolic pathways within the plant kingdom. acs.org This intrinsic presence suggests that external application could supplement the plant's natural defense and growth mechanisms. The exploration of L-DABA in agricultural chemistry is an emerging field with the potential to contribute to sustainable agricultural practices. chemimpex.com
Potential as Diagnostic Tools and Biomarkers
L-2,4-Diaminobutyric acid is also being explored for its potential as a diagnostic tool and biomarker in various fields of medical science. Its specific interactions within biological systems can be leveraged for the identification and monitoring of certain physiological and pathological conditions.
One notable application is its use as a selective marker for inhibitory nerve terminals in the brain. nih.gov This allows researchers to distinguish and study specific types of neurons, which is crucial for understanding neurological function and disease.
Furthermore, L-2,4-diaminobutyric acid dihydrochloride is utilized as a suitable reagent for the differentiation of β-N-methylamino-L-alanine (BMAA), a neurotoxin, from other diamino acids using advanced analytical techniques such as high-performance liquid chromatography (HPLC) with various detectors and mass spectrometry. sigmaaldrich.com It also serves as an internal standard for amino acid analysis, a fundamental technique in biochemical and clinical laboratories. fishersci.ca These applications underscore its utility in analytical chemistry and diagnostics, particularly in the context of neurotoxin quantification in food sources like seafood. sigmaaldrich.comchemodex.com
The table below summarizes the analytical applications of L-2,4-Diaminobutyric acid.
| Application | Field | Purpose | Analytical Techniques |
| Selective Marker | Neuroscience | Identification of inhibitory nerve terminals. nih.gov | Not specified |
| Differentiation Reagent | Analytical Chemistry | Distinguishing β-N-methylamino-L-alanine from other diamino acids. sigmaaldrich.com | HPLC-FD, UHPLC-UV, UHPLC-MS, UHPLC-MS/MS |
| Internal Standard | Biochemistry/Diagnostics | Standard for amino acid analysis. fishersci.ca | Amino Acid Analysis |
| Quantification of Neurotoxins | Food Safety/Toxicology | Quantifying β-N-methylamino-L-alanine in seafood. sigmaaldrich.comchemodex.com | HPLC-FD, UHPLC-UV, UHPLC-MS, UHPLC-MS/MS |
Environmental and Ecological Research on L 2,4 Diaminobutyric Acid
Occurrence and Distribution in Natural Environments
L-2,4-Diaminobutyric acid is produced by a variety of microorganisms and has been detected in diverse natural environments, from aquatic ecosystems to terrestrial habitats. Its presence is often linked to primary producers, which can introduce the compound into the local food web.
Aquatic Ecosystems:
Research has shown that various phytoplankton groups are capable of producing L-DABA. researchgate.net Notably, certain species of diatoms and cyanobacteria have been identified as producers of this compound. researchgate.netnih.govdiva-portal.org For instance, the diatom species Thalassiosira pseudonana has been shown to regulate its production of L-DABA in response to the presence of predators and competitors, suggesting a role for the compound in defense mechanisms. researchgate.netdiva-portal.orgnih.gov
The presence of L-DABA has been confirmed in various bodies of water. Studies have detected L-DABA in shallow springs in the Gobi Desert, highlighting its occurrence even in extreme environments. nih.gov The presence of cyanobacteria in these water sources was associated with the detection of L-DABA, indicating a potential source. nih.gov Furthermore, cyanobacterial blooms in lakes, such as Lake Winnipeg, have been associated with the presence of L-DABA, alongside other neurotoxins. researchgate.net
Seafood:
Given its production by aquatic microorganisms, there is a potential for L-2,4-diaminobutyric acid to accumulate in seafood. While specific quantitative data on L-DABA concentrations in a wide range of seafood is an area of ongoing research, its precursor producers are known to be consumed by various marine and freshwater organisms. The compound has been used as a reagent in the quantification of other neurotoxins in seafood, indicating its relevance in this matrix. sigmaaldrich.com
Other Natural Environments:
Beyond aquatic systems, L-DABA has been identified in certain terrestrial plants. For example, it was first isolated from the seeds of Lathyrus latifolius. researchgate.net Research has also demonstrated that the forage crop plant alfalfa (Medicago sativa) can take up L-DABA from its growth medium, with the compound being detected in both its free and protein-bound forms. nih.gov This suggests a potential pathway for its entry into terrestrial food chains. nih.gov
Table 1: Documented Occurrence of L-2,4-Diaminobutyric Acid in Natural Environments
| Environment Type | Organism/Matrix | Finding | Reference(s) |
|---|---|---|---|
| Aquatic | Diatoms (Thalassiosira pseudonana) | Production regulated by predators and competitors. | researchgate.netdiva-portal.orgnih.gov |
| Cyanobacteria | Found in cyanobacterial blooms and shallow desert springs. | researchgate.netnih.gov | |
| Lake Water (Lake Winnipeg) | Associated with cyanobacterial blooms. | researchgate.net | |
| Gobi Desert Springs | Detected in water samples. | nih.gov | |
| Terrestrial | Plants (Lathyrus latifolius) | First isolated from seeds. | researchgate.net |
| Alfalfa (Medicago sativa) | Uptake from growth media demonstrated. | nih.gov | |
| Seafood | General | Used as a reagent for neurotoxin analysis in seafood. | sigmaaldrich.com |
L-2,4-Diaminobutyric Acid as a Toxin in Food Chains
L-2,4-Diaminobutyric acid is recognized as a neurotoxin, and its presence in primary producers raises concerns about its potential for bioaccumulation and biomagnification through food chains. researchgate.netwikipedia.org
Toxicity to Organisms:
Studies have demonstrated the toxic effects of L-DABA on various organisms. For example, it has been shown to have significant toxic effects on the growth of the diatom Thalassiosira pseudonana and on the population of the copepod Tigriopus sp.. researchgate.netdiva-portal.orgnih.gov This suggests that L-DABA can impact organisms at different trophic levels, from primary producers to primary consumers. In addition to its neurotoxic effects, L-DABA can also cause liver damage. wikipedia.org
Food Chain Transfer:
The uptake of L-DABA by plants such as alfalfa provides a clear pathway for its entry into the terrestrial food chain. nih.gov When alfalfa seedlings were exposed to L-DABA, the compound was detected in both the roots and shoots, with significantly higher concentrations found in the roots. nih.gov This suggests that herbivores consuming such plants could be exposed to L-DABA, which could then be transferred to higher trophic levels. nih.gov
In aquatic environments, the production of L-DABA by phytoplankton at the base of the food web presents a direct route for its transfer to zooplankton, shellfish, and fish that feed on these microorganisms. The detection of L-DABA in seafood, as well as its structural similarity to other known marine biotoxins, underscores the potential for its accumulation in organisms consumed by humans.
Table 2: Research Findings on the Toxic Effects of L-2,4-Diaminobutyric Acid
| Organism | Observed Effect | Research Finding | Reference(s) |
|---|---|---|---|
| Diatom (Thalassiosira pseudonana) | Growth Inhibition | Significant toxic effects on growth were observed. | researchgate.netdiva-portal.orgnih.gov |
| Copepod (Tigriopus sp.) | Population Decline | Significant toxic effects on the population were observed. | researchgate.netdiva-portal.orgnih.gov |
| Alfalfa (Medicago sativa) | Root Growth Inhibition | Root growth was significantly inhibited by exposure to L-DABA. | nih.gov |
| Rats | Neurotoxicity and Liver Damage | Administration of toxic doses resulted in neurotoxic effects and evidence of liver damage. | wikipedia.org |
Biomonitoring and Risk Assessment of L-2,4-Diaminobutyric Acid in the Environment
Effective biomonitoring and risk assessment are crucial for understanding the potential environmental and human health impacts of L-2,4-diaminobutyric acid. While standardized, large-scale biomonitoring programs specifically for L-DABA are not yet widely established, the analytical methods for its detection are well-developed.
Biomonitoring:
Biomonitoring for L-DABA involves the detection and quantification of the compound in various environmental matrices, such as water, sediment, and biological tissues. The primary analytical techniques used for this purpose include:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for identifying and quantifying L-DABA in complex samples. nih.govoup.com It is often the method of choice for analyzing environmental and biological samples for this compound.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence or UV detection after derivatization, is another common technique for the analysis of amino acids like L-DABA. sigmaaldrich.com
These methods allow for the detection of L-DABA at low concentrations, which is essential for assessing its presence in the environment and in organisms. oup.com However, the analysis can be complicated by the presence of structural isomers, requiring careful chromatographic separation. researchgate.net
Risk Assessment:
A formal environmental risk assessment for L-2,4-diaminobutyric acid has not been extensively documented in the literature. However, a preliminary assessment of risk can be inferred from its known toxicological properties and its demonstrated presence in the food chain.
The key elements for a future risk assessment would include:
Hazard Identification: L-DABA is a known neurotoxin that can also cause liver damage. wikipedia.org
Exposure Assessment: This would involve more extensive monitoring to determine the concentrations of L-DABA in various environmental compartments and in different species, including those consumed by humans.
Dose-Response Assessment: Further research is needed to establish clear dose-response relationships for the toxic effects of L-DABA in a wider range of organisms.
Risk Characterization: By integrating the data from the above steps, a comprehensive picture of the potential risks posed by L-DABA to ecosystems and human health could be developed.
The potential for L-DABA to be taken up by crops and to be present in seafood highlights the need for continued research and the potential development of regulatory guidelines for this compound in the future.
Future Research Directions and Emerging Paradigms in L 2,4 Diaminobutyric Acid Studies
Advanced Mechanistic Elucidation of L-2,4-Diaminobutyric Acid Bioactivity
Future research will focus on a deeper, more nuanced understanding of how L-DABA exerts its effects at the molecular level. While initial studies have identified several mechanisms, advanced techniques will be crucial for a comprehensive picture.
One primary area of investigation is its neuroactivity. L-DABA is known to function as an inhibitor of GABA transaminase and GABA reuptake, which increases GABA levels in the brain. wikipedia.org However, its neurotoxicity, characterized by hyperirritability and convulsions in rats, has been linked to a form of chronic ammonia (B1221849) toxicity. nih.gov This is thought to occur because L-DABA competitively inhibits ornithine carbamoyltransferase in the liver, a key enzyme in the urea (B33335) cycle responsible for ammonia detoxification. nih.gov This dual action presents a complex mechanistic puzzle that requires further exploration to separate its potential therapeutic effects from its toxicity.
Another key bioactivity is its antitumor effect. Studies have shown that L-DABA can induce lysis in malignant cells, such as hepatoma cells. nih.gov This is attributed to the compound's ability to accumulate within these cells, leading to a hyperosmotic state and subsequent cell death. nih.govgoogle.com The uniqueness of this mechanism suggests L-DABA could be a candidate for combination therapies with other cytostatic drugs. nih.gov Future studies should aim to identify the specific transporters responsible for this accumulation and the full downstream signaling cascade that leads to cell lysis.
In the realm of microbiology, L-DABA is a component of certain peptide antibiotics like polymyxins. The biosynthesis of related polymers, such as the antiviral γ-poly-D-2,4-diaminobutyric acid (poly-D-Dab), involves a novel PLP-independent racemase, PddB. frontiersin.orgnih.gov This enzyme catalyzes the stereoinversion of L-Dab to D-Dab. frontiersin.orgnih.gov Understanding the structure and function of such enzymes is critical. A proposed mechanism for PddB involves a thiolate-thiol pair in the active site that interconverts L-Dab and D-Dab via a carbanion intermediate. nih.gov
Table 1: Known and Proposed Mechanisms of L-2,4-Diaminobutyric Acid Bioactivity
| Biological Effect | Proposed Mechanism | Primary Target/Pathway | Key Findings |
|---|---|---|---|
| Neuroactivity | Inhibition of GABA transaminase and GABA reuptake | GABA System | Elevates GABA levels. wikipedia.org |
| Neurotoxicity | Competitive inhibition of ornithine carbamoyltransferase | Urea Cycle | Leads to chronic ammonia toxicity and secondary brain damage. nih.gov |
| Antitumor Activity | Accumulation in malignant cells leading to hyperosmosis and cell lysis | Cellular Osmotic Balance | Demonstrates significant antitumor effect in vitro and in vivo against hepatoma. nih.gov |
| Antimicrobial Precursor | Component of peptide antibiotics | Antibiotic Biosynthesis | The enzyme PddB facilitates the necessary stereoinversion from L-Dab to D-Dab for polymer synthesis. frontiersin.orgnih.gov |
Rational Design of L-2,4-Diaminobutyric Acid-Based Therapeutics
The structural backbone of L-DABA provides a versatile scaffold for the rational design of new therapeutic agents. By modifying its functional groups, researchers can enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
One promising approach is the creation of derivatives that target specific enzymes with greater affinity. For example, 4-N-hydroxy-L-2,4-diaminobutyric acid, an analog of glutamic acid, has been synthesized and shown to be a potent competitive inhibitor of glutamine synthetase from both sheep brain and soybean. nih.gov This highlights the potential for developing highly specific enzyme inhibitors based on the L-DABA structure.
Furthermore, L-DABA can serve as a crucial intermediate in the synthesis of more complex molecules. google.com Patents describe methods for creating L-DABA derivatives to be used as building blocks for pharmaceuticals. google.comgoogle.com For instance, creating derivatives of the anticancer drug daunomycin with L-DABA has been proposed to yield a safer and more effective treatment for leukemia. google.com The future in this area lies in using computational modeling and structure-activity relationship (SAR) studies to predict which modifications will yield the most effective therapeutic profiles. Methodologies like 3D molecular similarity-based scaffold hopping, which have been successful in designing other inhibitors, could be applied to L-DABA derivatives to rapidly boost potency. nih.gov
Integration of Multi-omics Approaches in L-2,4-Diaminobutyric Acid Research
To fully understand the systemic impact of L-DABA, future research must integrate various "omics" technologies. A multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular and organismal response to this compound. nih.gov
Genomics and Transcriptomics: These tools can identify the genes and gene expression networks that are altered upon exposure to L-DABA. This could reveal, for example, the specific transporters upregulated in cancer cells that lead to its accumulation or the stress response pathways activated by its inhibition of the urea cycle. nih.gov
Proteomics: This will be essential for identifying the direct protein targets of L-DABA and its derivatives beyond those already known. nih.gov It can also map out the changes in protein expression and post-translational modifications that constitute the cellular response.
Metabolomics: By analyzing the global metabolic profile of cells or tissues treated with L-DABA, researchers can gain a detailed understanding of its impact on biochemical pathways. nih.gov This is particularly relevant for elucidating the full consequences of its effects on amino acid and ammonia metabolism. nih.gov
Integrated pipelines for multi-omics analysis are becoming more sophisticated, allowing researchers to construct context-specific metabolic models. arxiv.org Applying such models to L-DABA research could help predict its effects in different cell types and disease states, identify novel therapeutic targets, and even repurpose existing drugs in combination with L-DABA-based compounds. arxiv.orgnih.gov
Biotechnological Production and Sustainable Sourcing of L-2,4-Diaminobutyric Acid
As the therapeutic potential of L-DABA and its derivatives becomes clearer, the demand for efficient and sustainable production methods will increase. Current synthesis methods can be complex and may rely on expensive reagents or harsh reaction conditions. google.com Biotechnology offers a promising alternative.
Research has shown that L-DABA is naturally produced in some plants and microorganisms. google.comnih.gov The biosynthesis pathway in Lathyrus sylvestris has been shown to utilize L-homoserine and aspartic acid as precursors. nih.govacs.org In bacteria like Aerobacillus polyaerogenes, an L-2,4-diaminobutyric acid activating enzyme is involved in the synthesis of polymyxin (B74138) E, suggesting a multienzyme thiotemplate mechanism. nih.gov
Future research should focus on metabolic engineering to develop microbial cell factories for the large-scale production of L-DABA. This would involve:
Identifying and characterizing the complete set of genes involved in the biosynthetic pathway. acs.org
Overexpressing key enzymes and blocking competing metabolic pathways in a suitable host organism like E. coli or yeast.
Optimizing fermentation conditions to maximize yield and purity.
Additionally, enzymatic methods for production are being explored. A patented method describes the preparation of L-DABA through the hydrolysis of γ-polydiaminobutyric acid using proteases, which offers a simpler and more efficient process. google.com
Table 2: Investigated Biosynthetic and Production Pathways for L-2,4-Diaminobutyric Acid
| Organism/Method | Precursors/Substrate | Key Enzymes/Process | Relevance |
|---|---|---|---|
| Lathyrus sylvestris | L-Homoserine, DL-Aspartic Acid | Plant biosynthetic pathway | Elucidates a natural production route. nih.govacs.org |
| Aerobacillus polyaerogenes | L-2,4-Diaminobutyric Acid | L-DABA activating enzyme | Part of a multienzyme thiotemplate mechanism for polymyxin synthesis. nih.gov |
| Enzymatic Hydrolysis | γ-polydiaminobutyric acid | Protease | A simplified, efficient method for production. google.com |
Clinical Translation and Preclinical Validation of L-2,4-Diaminobutyric Acid Applications
The ultimate goal of L-DABA research is its successful translation into clinical applications. While the compound itself may have a challenging therapeutic window due to its neurotoxic potential, its derivatives hold significant promise. nih.gov The journey from the lab to the clinic requires rigorous preclinical validation and carefully designed clinical trials.
Preclinical studies have already provided proof-of-concept for its antitumor activity. In one study, the direct, continuous infusion of L-DABA into hepatoma tumors inoculated in rats resulted in a significant antitumour effect. nih.gov This provides a strong rationale for further investigation. Future preclinical work must systematically evaluate the efficacy of newly designed L-DABA derivatives in various cancer models.
The path to clinical translation will involve several key steps:
Advanced Preclinical Models: Testing L-DABA derivatives in more sophisticated models, such as patient-derived xenografts (PDXs) and organoids, to better predict clinical response.
Pharmacokinetic and Toxicological Profiling: Thoroughly characterizing how these new compounds are absorbed, distributed, metabolized, and excreted, and establishing a safe therapeutic window.
Biomarker Development: Using insights from multi-omics studies to identify biomarkers that can predict which patients are most likely to respond to L-DABA-based therapies.
Phase I Clinical Trials: Once a lead candidate with a favorable preclinical profile is identified, the first-in-human trials will be necessary to assess its safety and determine the appropriate dosing for further studies.
While no human clinical trials for L-2,4-diaminobutyric acid are listed on DrugBank Online, the preclinical evidence, particularly in oncology, supports advancing its derivatives toward clinical evaluation. nih.govdrugbank.com
Table of Mentioned Compounds
| Compound Name | Abbreviation / Synonym |
|---|---|
| L-2,4-Diaminobutyric acid | L-DABA, (S)-2,4-Diaminobutanoic acid |
| L-2,4-Diaminobutyric acid dihydrochloride | - |
| Gamma-aminobutyric acid | GABA |
| Ornithine | - |
| γ-poly-D-2,4-diaminobutyric acid | poly-D-Dab |
| Glutamic acid | - |
| 4-N-hydroxy-L-2,4-diaminobutyric acid | NH-DABA |
| Daunomycin | - |
| L-Homoserine | Homoserine |
| Aspartic acid | - |
Q & A
Q. What are the recommended methods for synthesizing and purifying L-2,4-Diaminobutyric acid dihydrochloride?
- Methodological Answer : The compound is typically synthesized via solution-phase peptide synthesis, as indicated by its "reaction suitability" for this method . Purification involves recrystallization, with solubility in water (0.5 g/10 mL at 25°C) enabling aqueous workup. Post-synthesis, purity determination requires reversed-phase HPLC or amino acid analysis, with ≥95% purity confirmed by assay (AT) .
Q. How should researchers handle solubility and storage to ensure compound stability?
- Methodological Answer : Refer to the following guidelines:
Q. What analytical techniques are recommended for quantifying this compound in biological samples?
- Methodological Answer : Use amino acid analysis with this compound as an internal standard . For specificity, pair HPLC with UV detection (λ = 210–220 nm) or mass spectrometry (LC-MS/MS) to distinguish it from structurally similar molecules like Dthis compound, which shows 0.01% cross-reactivity in ELISA assays .
Advanced Research Questions
Q. How does the IC₅₀ value of this compound compare to other GABA transaminase inhibitors, and what implications does this have for experimental design?
- Methodological Answer : The IC₅₀ for GABA transaminase inhibition is >500 μM, classifying it as a weak inhibitor compared to vigabatrin (IC₅₀ = 0.8 μM) . To achieve significant enzyme inhibition in vitro, use concentrations ≥1 mM and validate with GABA level quantification via HPLC-fluorescence or ELISA. Include positive controls (e.g., vigabatrin) to benchmark efficacy .
Q. Why is there a discrepancy in GABA transaminase inhibition efficacy between in vitro and in vivo models?
- Methodological Answer : In vivo studies report stronger inhibition due to metabolic activation or prolonged exposure. For example, in mouse fibrosarcoma models, daily intraperitoneal doses of 50–100 mg/kg elevate GABA levels by 200–300%, exceeding in vitro outcomes . Design in vivo experiments with chronic dosing schedules and monitor GABA transaminase activity in tissue homogenates to capture dynamic effects .
Q. How to design experiments to evaluate antitumor activity while controlling for GABA-related neurotoxicity?
- Methodological Answer : Use syngeneic tumor models (e.g., mouse fibrosarcoma) with the following parameters:
Q. What mechanisms explain the compound’s dual role in antitumor activity and neurotoxicity?
- Methodological Answer : Elevated GABA levels from transaminase inhibition may induce apoptosis in tumor cells via GABA receptor-independent pathways, while neurotoxicity arises from excessive GABAergic signaling . To dissect mechanisms, use CRISPR-Cas9 to knock out GABA receptors in tumor cells and compare responses to wild-type lines .
Data Contradiction Analysis
Q. How to reconcile reports of weak in vitro inhibition with robust in vivo antitumor effects?
- Methodological Answer : The weak in vitro IC₅₀ (>500 μM) suggests off-target or metabolic contributions in vivo. Perform metabolomic profiling of treated tumors to identify prodrug activation or synergistic pathways. For example, DABA’s conversion to reactive intermediates in vivo could enhance efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
